5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione
Overview
Description
5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Agent Synthesis and Activity : A study by Sohda, Ikeda, and Meguro (1995) focused on synthesizing and evaluating the pharmacological properties of the metabolites of 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione, also known as pioglitazone. The metabolites were found to possess activity, albeit slightly lower than the parent compound (Sohda, Ikeda, & Meguro, 1995).
Synthesis and Biological Activity of Substituted Pyridines and Purines : Kim et al. (2004) designed and synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity. This research highlighted the potential of these compounds in treating diabetes (Kim et al., 2004).
Studies on Antidiabetic Agents : Another study by Sohda et al. (1990) synthesized a series of 5-[4-(pyridylalkoxy)benzyl]-2, 4-thiazolidinediones, including pioglitazone, and evaluated their hypoglycemic and hypolipidemic activities. This research is significant in the development of effective treatments for diabetes (Sohda et al., 1990).
Synthesis and Activity of Antidiabetic, Antihyperglycemic Agent Pioglitazone Metabolites : Tanis et al. (1996) developed improved syntheses of pioglitazone metabolites and compared their potency in a mouse model of type-II diabetes. This study contributes to the understanding of the pharmacological activity of pioglitazone and its metabolites (Tanis et al., 1996).
Synthesis and Antihyperglycemic Activity of Thiazolidinedione Derivatives : A study by Kim et al. (2003) synthesized erythrose, ribose, and substituted pyrrolidine containing 2,4-thiazolidinediones, evaluating their ability to enhance glucose utilization. This research offers insights into the development of new antidiabetic drugs (Kim et al., 2003).
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUJOCADSTMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929380 | |
Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methylidene)-4-hydroxy-1,3-thiazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144809-28-9, 136401-69-9 | |
Record name | 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-1,3-thiazolidine-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144809-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methylidene)-4-hydroxy-1,3-thiazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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